molecular formula C13H9N3O2S B2374603 Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate CAS No. 303146-82-9

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate

Cat. No.: B2374603
CAS No.: 303146-82-9
M. Wt: 271.29
InChI Key: WXZUKTFHRBSLMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate typically involves the reaction of 3-cyano-2-pyrazinethiol with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The cyano group and the pyrazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzoate
  • Ethyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate
  • Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenesulfonate

Uniqueness

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(3-cyanopyrazin-2-yl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c1-18-13(17)9-4-2-3-5-11(9)19-12-10(8-14)15-6-7-16-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZUKTFHRBSLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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